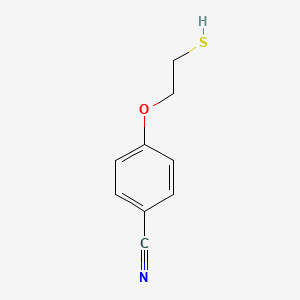![molecular formula C9H8ClF3O2S B13206025 1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13206025.png)
1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane sulfonyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride typically involves the reaction of 3-(trifluoromethyl)benzene with ethanesulfonyl chloride under specific conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reaction . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids like AlCl3 are often employed to facilitate electrophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions. For example, reacting with an amine would yield a sulfonamide derivative.
Wissenschaftliche Forschungsanwendungen
1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride has diverse applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors.
Wirkmechanismus
The mechanism by which 1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride exerts its effects involves the interaction of the sulfonyl chloride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol: This compound has a thiol group instead of a sulfonyl chloride group, leading to different reactivity and applications.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar structure but with the trifluoromethyl group in the para position, affecting its chemical properties and reactivity.
Uniqueness: 1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride moiety, which imparts high reactivity and specificity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and specialty chemicals .
Eigenschaften
Molekularformel |
C9H8ClF3O2S |
|---|---|
Molekulargewicht |
272.67 g/mol |
IUPAC-Name |
1-[3-(trifluoromethyl)phenyl]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClF3O2S/c1-6(16(10,14)15)7-3-2-4-8(5-7)9(11,12)13/h2-6H,1H3 |
InChI-Schlüssel |
YSVMNOIWZBGJTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13205949.png)

![2-Ethyl-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13205976.png)
![2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13205989.png)
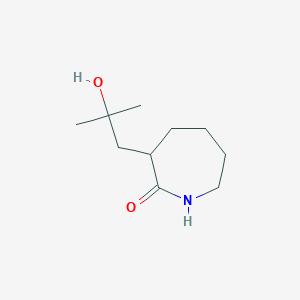
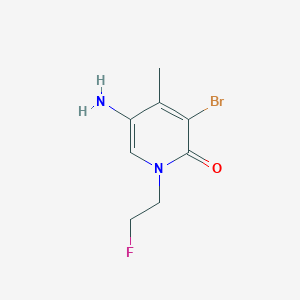
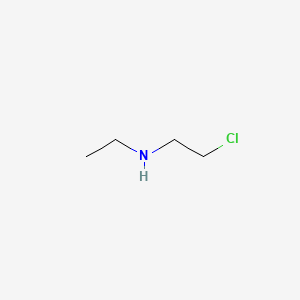
![2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid](/img/structure/B13206005.png)
![3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]piperidine](/img/structure/B13206006.png)
![6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13206010.png)
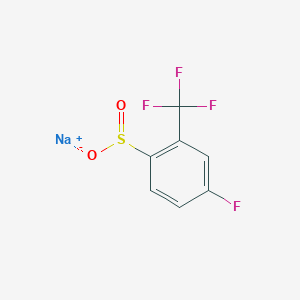

![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol](/img/structure/B13206018.png)
